1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride, with the molecular formula C₁₃H₂₈Cl₂N₂ and CAS number 1219980-69-4, is a piperidine derivative that plays a significant role in pharmaceutical chemistry. This compound is characterized by a six-membered ring containing one nitrogen atom, which is a common feature in many biologically active molecules. The compound is primarily utilized in drug design and synthesis due to its structural properties that facilitate interactions with biological targets.
This compound is classified under piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The synthesis of 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride can be traced back to its precursor, 4-methylpiperidine, which is reacted with 2-(2-piperidinyl)ethyl chloride. The resulting product is often used in research for its potential therapeutic effects and as a building block in organic synthesis.
The synthesis of 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride typically involves the following steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while maintaining consistent quality .
The molecular structure of 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride features:
The structure includes two piperidine rings connected by an ethylene bridge, contributing to its pharmacological properties .
1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride primarily involves its interaction with neurotransmitter systems. It has been studied for its potential effects on receptor binding, particularly in the context of neurological disorders. By modulating neurotransmitter activity, this compound may exhibit analgesic or therapeutic effects, although specific mechanisms remain an area of ongoing research .
These properties are crucial for determining the compound's suitability for various applications, including drug formulation and synthesis .
1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride has several important applications:
This compound's versatility underscores its significance in both academic research and industrial applications, making it an essential subject of study within pharmaceutical chemistry.
Piperidine ring alkylation stands as a foundational step in constructing the 1-[2-(2-piperidinyl)ethyl]piperidine framework. The catalytic hydrogenation of pyridine precursors, particularly 2-pyridineethanol derivatives, represents the most industrially viable pathway. This transformation requires precise control to minimize N-methylated byproducts that compromise yield and purity. Key parameters include:
Table 1: Comparative Analysis of Piperidine Alkylation Methodologies
Method | Catalyst System | Temperature Range | Byproduct Formation | Yield (%) |
---|---|---|---|---|
Standard Hydrogenation | 5% Ru/C (0.15 g/mol) | 100-120°C | 1.2-1.8% | 88-92 |
Amine-Modified System | 5% Ru/C + 20 mol% Piperidine | 100-120°C | <0.5% | 90-94 |
High-Pressure Variant | RuO₂ (0.20 g/mol) | 90-100°C | 0.8-1.5% | 85-89 |
Alternative alkylation routes involve direct nucleophilic displacement of halogenated intermediates, though these face limitations in stereoselectivity. For example, 2-(chloroethyl)piperidine reacts with piperidine under phase-transfer conditions (NaOH, benzyltriethylammonium chloride) but generates racemic products with ~7% bis-quaternized impurities [4].
The ethyl linker connecting piperidine units relies on bimolecular nucleophilic substitutions (SN₂) between halogenated precursors and piperidine nucleophiles. Kinetic studies reveal significant solvent and structural influences:
Table 2: Nucleophilic Substitution Kinetics in Linker Formation
Substrate | Nucleophile | Solvent | Relative Rate (k × 10⁴ L/mol·s) | Activation Energy (kJ/mol) |
---|---|---|---|---|
3-Chloro-5,5-dimethylcyclohex-2-enone | Piperidine | Ethanol | 1.7 | 78.2 |
3-Bromo-5,5-dimethylcyclohex-2-enone | Piperidine | Ethanol | 4.5 | 72.8 |
3-Chloro-2-methylcyclohex-2-enone | Piperidine | Ethanol | 0.007 | 98.4 |
3-Chloro-5,5-dimethylcyclohex-2-enone | Piperidine | DMF | 5.9 | 68.5 |
Steric protection strategies prevent dialkylation during linker synthesis. N-Boc-piperidine undergoes ethyl linker formation with 1,2-dibromoethane (45°C, K₂CO₃, acetonitrile), yielding mono-Boc-protected intermediates. Subsequent deprotection and second alkylation afford the 1-[2-(piperidinyl)ethyl]piperidine core in 76% overall yield with <3% dimeric impurities [9].
Continuous flow reactors overcome inherent limitations of batch processes in scaling 1-[2-(2-piperidinyl)ethyl]piperidine synthesis. Two dominant configurations provide distinct advantages:
Table 3: Flow Reactor Performance Metrics for Piperidine Derivative Synthesis
Parameter | Batch Reactor | Plug Flow Reactor (PFR) | CSTR Cascade |
---|---|---|---|
Heat Transfer Coefficient | 100 W/m²K | 5000 W/m²K | 800 W/m²K |
Reaction Volume (L/kg) | 15-20 | 3-5 | 8-12 |
Residence Time | 4-6 hours | 20-40 minutes | 1.5-3 hours |
Catalyst Reuse Cycles | 1-3 | N/A (heterogeneous) | 8-12 |
Productivity (kg/m³·h) | 0.8-1.2 | 4.5-6.0 | 2.0-3.5 |
Integration of in-line purification modules enhances flow processes. Coupling hydrogenation PFRs with continuous acidification units (HCl/EtOAc) precipitates the dihydrochloride salt directly, achieving 97.5% yield with residual solvent levels <200 ppm. This integrated approach eliminates three batch unit operations—quenching, extraction, and crystallization [2] [7].
Selective hydrochloride salt crystallization provides the primary purification and stabilization route for the final compound. Critical process parameters include:
Counterion screening validates hydrochloride superiority. Comparative studies show hydrobromide salts exhibit 3× higher hygroscopicity (25°C/60% RH) versus dihydrochloride forms, while sulfate salts demonstrate reduced solubility in aqueous formulations. Dihydrochloride forms maintain crystallinity after 6 months at 40°C/75% RH with <0.2% impurity formation [9].
Recrystallization protocols further enhance purity. Dissolving crude dihydrochloride in hot methanol/water (9:1) with 0.5% activated carbon, followed by gradient cooling, removes alkyl chloride genotoxins to <10 ppm. This single recrystallization increases HPLC purity from 97.5% to >99.6% with 85-92% recovery [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1